molecular formula C10H10N2O2 B172863 Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 153780-28-0

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate

Cat. No. B172863
M. Wt: 190.2 g/mol
InChI Key: ZOBLABAFRMQDQS-UHFFFAOYSA-N
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Description

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Scientific Research Applications

Antimicrobial Activity

  • Summary : Pyrrolopyrazine derivatives, including Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate, have shown significant antimicrobial activity . They are effective against both gram-positive and gram-negative microorganisms .
  • Results : The results indicate that pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Kinase Inhibition

  • Summary : Pyrrolopyrazine derivatives have shown activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a key role in various cellular processes, including cell division, metabolism, and signal transduction.
  • Results : The results indicate that 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

Anti-Inflammatory Activity

  • Summary : Pyrrolopyrazine derivatives have shown significant anti-inflammatory activity . They can be used to treat various inflammatory diseases .
  • Results : The results indicate that pyrrolopyrazine derivatives exhibited more anti-inflammatory activities .

Antioxidant Activity

  • Summary : Pyrrolopyrazine derivatives have shown significant antioxidant activity . They can be used to prevent oxidative stress-related diseases .
  • Results : The results indicate that pyrrolopyrazine derivatives exhibited more antioxidant activities .

Antitumor Activity

  • Summary : Pyrrolopyrazine derivatives have shown significant antitumor activity . They can be used to treat various types of cancer .
  • Results : The results indicate that pyrrolopyrazine derivatives exhibited more antitumor activities .

mGluR5 Antagonist

  • Summary : Some pyrrolopyrazine derivatives are potent and selective non-competitive antagonists of mGluR5 . mGluR5 is a type of glutamate receptor, and its antagonists can be used to treat neurological disorders .
  • Results : The results indicate that pyrrolopyrazine derivatives showed more activity as mGluR5 antagonists .

Future Directions

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-12-5-3-4-8(12)6-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBLABAFRMQDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626520
Record name Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate

CAS RN

153780-28-0
Record name Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a hot (65° C.) solution of TFA (44 mL, 510 mmol) and phosphorus oxychloride (39.0 g, 140 mmol) is added drop-wise a solution of ethyl 3-ethoxy-O-ethyl-N-(1H-pyrrol-2-ylmethylene)serinate (Dekhane, M; Potier, P; Dodd, R. H. Tetrahedron, 49, 1993, 8139-46.) (9.6 g, 28.0 mmol) in anhydrous 1,2-dichloroethane (200 mL). The black mixture is allowed to stir at 65° C. for 18 h at which point it is cooled to rt and neutralized with sat. NaHCO3 and solid NaHCO3 to pH ˜9. The phases are separated and the basic phase extracted with EtOAc (4×100 mL). The organic phases are combined, washed with brine, dried over Na2SO4, filtered, and concentrated to give a black oil that is purified with silica gel chromatography (35% EtOAc/heptanes to 50% over several liters) to give a light brown solid for ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate. Yield 24%. HRMS (FAB) calcd for C10H10N2O2+H 191.0820, found 191.0823.
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
ethyl 3-ethoxy-O-ethyl-N-(1H-pyrrol-2-ylmethylene)serinate
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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